molecular formula C19H14F3N3OS B1369429 4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile

4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile

Cat. No. B1369429
M. Wt: 389.4 g/mol
InChI Key: RIJFURMPKGXAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile is a useful research compound. Its molecular formula is C19H14F3N3OS and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile

Molecular Formula

C19H14F3N3OS

Molecular Weight

389.4 g/mol

IUPAC Name

4-(4,4-dimethyl-5-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C19H14F3N3OS/c1-18(2)16(26)24(17(27)25(18)13-6-4-3-5-7-13)14-9-8-12(11-23)15(10-14)19(20,21)22/h3-10H,1-2H3

InChI Key

RIJFURMPKGXAOI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1a (0.274 g, 1.2 mmol) and 6a (0.160 g, 1 mmol) in dry DMF (0.2 ml) was stirred for 48 h. To this mixture were added methanol (10 ml) and 2N HCl (3 ml). The second mixture was refluxed for 6 h. After being cooled to room temperature, the reaction mixture was poured into cold water (20 ml) and extracted with ethyl acetate (20 ml). The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane) to yield 4-[3-phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile, 6b, [RD10] (0.276 g, 0.71 mmol, 71%) as a white powder.
Name
Quantity
0.274 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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